molecular formula C25H28N4O4S B1228639 4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester

4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester

Cat. No.: B1228639
M. Wt: 480.6 g/mol
InChI Key: XIUIRBACTBFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis and characterization of ethyl esters and their corresponding acids involving compounds with quinazolinyl and piperidine structures have been explored. These compounds were obtained from specific reactions and their properties were studied using spectroscopic techniques like IR and NMR (Bonanomi & Palazzo, 1977).
  • Large-Scale Synthesis :

    • Research has described the large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives, highlighting methods to synthesize complex compounds involving piperidine and quinazolinyl structures (Lau et al., 2002).
  • Anticancer Potential :

    • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated strong anticancer activities, suggesting potential therapeutic uses (Rehman et al., 2018).
  • Antiviral Activity :

    • Compounds with 4-oxo-quinazolinyl structures have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) (Pandey et al., 2008).
  • Regioselective Synthesis :

    • Studies on the regioselective synthesis of Luotonin A derivatives involving ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate have shown specific pathways in the synthesis of complex quinazolinyl compounds (Atia et al., 2017).
  • Potential Antihypertensive Agents :

    • A series of piperidine derivatives with quinazoline rings were synthesized and tested for antihypertensive activity, with some compounds showing significant hypotensive effects in animal models (Takai et al., 1986).

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-2-33-25(32)28-14-12-19(13-15-28)29-23(31)20-10-6-7-11-21(20)27-24(29)34-17-22(30)26-16-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3,(H,26,30)

InChI Key

XIUIRBACTBFYRV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester
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4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 3
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4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 4
4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 5
4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester

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